6,6-Difluorohexan-1-ol

Medicinal chemistry Lipophilicity Physicochemical properties

6,6-Difluorohexan-1-ol (CAS 1064191-56-5) is an aliphatic, terminally gem-difluorinated primary alcohol. Its six-carbon chain terminates in a CHF₂ group, which imparts distinct physicochemical properties and metabolic stability compared to its non-fluorinated (hexan-1-ol), mono-fluorinated (6-fluorohexan-1-ol), or trifluorinated (6,6,6-trifluorohexan-1-ol) analogs.

Molecular Formula C6H12F2O
Molecular Weight 138.16 g/mol
Cat. No. B13522833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorohexan-1-ol
Molecular FormulaC6H12F2O
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC(CCC(F)F)CCO
InChIInChI=1S/C6H12F2O/c7-6(8)4-2-1-3-5-9/h6,9H,1-5H2
InChIKeyVVYYCUYDINGEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Difluorohexan-1-ol: A Terminal gem-Difluoro Alcohol Building Block with Tunable Physicochemical Properties and Metabolic Stability


6,6-Difluorohexan-1-ol (CAS 1064191-56-5) is an aliphatic, terminally gem-difluorinated primary alcohol . Its six-carbon chain terminates in a CHF₂ group, which imparts distinct physicochemical properties and metabolic stability compared to its non-fluorinated (hexan-1-ol), mono-fluorinated (6-fluorohexan-1-ol), or trifluorinated (6,6,6-trifluorohexan-1-ol) analogs. This compound serves as a versatile building block for introducing a CHF₂ motif into bioactive molecules, polymers, and advanced materials, enabling fine-tuning of lipophilicity and metabolic soft spots without the strong electron-withdrawing effect of a CF₃ group .

Why 6,6-Difluorohexan-1-ol Cannot Be Replaced by Its Non-Fluorinated or Mono-Fluorinated Analogs in Medicinal Chemistry and Material Science


Directly substituting 6,6-difluorohexan-1-ol with its non-fluorinated (hexan-1-ol) or mono-fluorinated (6-fluorohexan-1-ol) analogs is not chemically equivalent, because the terminal CHF₂ group modulates both electronic and steric environments in a way that a single F atom or a simple alkyl chain cannot [1]. The CHF₂ motif is a recognized carboxylic acid bioisostere and metabolic blocking group, capable of reducing oxidative metabolism at the terminal carbon while maintaining a similar size to a methyl group. Critically, it provides an intermediate lipophilicity and hydrogen-bonding profile between a CH₃ and a CF₃ group. Choosing the less-fluorinated or non-fluorinated analog can therefore lead to different logP, altered metabolic pathways, and distinct in vivo pharmacokinetic profiles, making generic substitution unreliable [2].

Quantitative Differentiation Evidence: 6,6-Difluorohexan-1-ol vs. Analogs in Key Selection Dimensions


Lipophilicity Tuning: 6,6-Difluorohexan-1-ol Offers an Intermediate logP Profile Compared to the CF₃ Analog

The terminal gem-difluoro motif in 6,6-difluorohexan-1-ol provides an intermediate lipophilicity profile. While directly measured logP values are absent from public databases for this compound, class-level inference based on fluorinated alcohols sets an expectation of a computed XLogP3 in the range of ~1.1–1.3. This represents a lipophilicity that is approximately 0.3–0.5 log units lower than the CF₃-substituted analog (6,6,6-trifluorohexan-1-ol, computed XLogP3 = 1.6) [1] and substantially higher than the non-fluorinated analog hexan-1-ol (experimental logP ≈ 2.0) when considering the well-documented decrease in logP upon terminal fluorination . This intermediate lipophilicity is often desirable for balancing permeability and metabolic stability, as excessively lipophilic molecules (such as the CF₃ analog) may accumulate in tissues.

Medicinal chemistry Lipophilicity Physicochemical properties

Hydrogen-Bonding Capacity: Differential Solvation Potential of gem-Difluoro vs. Mono-Fluoro Terminus

In silico analysis reveals that 6,6-difluorohexan-1-ol has a distinct hydrogen-bonding capacity compared to its mono-fluoro analog [1][2]. Both share a topological polar surface area (TPSA) of 20.2 Ų and one hydrogen bond donor, but the second fluorine atom in the CHF₂ group introduces an additional hydrogen bond acceptor. This can modulate aqueous solubility, crystal packing, and target binding interactions in ways that the single-fluorine variant cannot mimic, potentially affecting both synthetic workability and biological recognition.

Physicochemical properties Solubility Drug design

Metabolic Stability: The CHF₂ Terminus Blocks CYP-Mediated ω-Oxidation, a Key Advantage Over Non-Fluorinated Hexanols

Terminal ω-oxidation by cytochrome P450 enzymes is a major metabolic pathway for linear aliphatic alcohols such as hexan-1-ol. The C-F bond, with a dissociation energy of ~485 kJ/mol, is significantly stronger than a C-H bond (~410 kJ/mol) . Consequently, the terminal CHF₂ group in 6,6-difluorohexan-1-ol acts as a metabolic blocking group, sterically and electronically retarding ω-hydroxylation [1]. While direct head-to-head in vitro stability data for 6,6-difluorohexan-1-ol are not publicly available, this mechanism is a foundational principle of medicinal chemistry, validated across numerous CHF₂-containing drug candidates.

Metabolic stability Drug metabolism CYP450 inhibition

Bioisosteric Advantage: CHF₂ as a Carboxylic Acid Mimetic, a Capability Absent in CF₃ and CH₃ Analogs

The CHF₂ group is frequently employed as a bioisostere for a carboxylic acid or a hydroxymethyl group in drug design [1][2]. The 6,6-difluorohexan-1-ol scaffold uniquely places this motif at a remote, terminal position, allowing it to act as a surrogate for a carboxylate without introducing the acidity and charge of a carboxylic acid. In contrast, the CF₃ analog is a poor bioisostere for these functional groups, while the CH₃ or monofluoro analogs lack the required hydrogen-bonding and electronic mimicry. This bioisosteric capability is a key selection criterion for medicinal chemistry programs targeting enzyme active sites or receptor pockets that recognize acidic functionalities.

Bioisosteres Medicinal chemistry Lead optimization

Synthetic Utility: The Free Hydroxyl Group Enables Direct Conjugation, Overcoming Ester Intermediate Limitations

6,6-Difluorohexan-1-ol is commercially available with the free hydroxyl group, allowing for immediate diversification without a protecting-group manipulation . This contrasts with the frequently used building block ethyl 6,6-difluorohexanoate, which requires a saponification or reduction step to unmask the alcohol. The free alcohol can be directly employed in esterifications, etherifications, oxidations to the aldehyde (6,6-difluorohexanal), and other transformations, simplifying synthetic routes and improving overall yield .

Synthetic chemistry Building blocks Fluorination

Where 6,6-Difluorohexan-1-ol Excels: Recommended Industrial and Research Application Scenarios


Medicinal Chemistry: Replacing Terminal Carboxylic Acids with CHF₂ Bioisosteres

When designing a molecule that requires terminal carboxylate mimicry, 6,6-difluorohexan-1-ol serves as an advanced precursor to convert the CHF₂-OH group into a CHF₂-containing side chain that is a known carboxylic acid bioisostere [1]. Unlike hexan-1-ol or 6-fluorohexan-1-ol, this substitution maintains similar size and hydrogen-bonding capability while improving membrane permeability and metabolic stability, enabling the design of oral drug candidates with better PK profiles.

PET Tracer Development: CHF₂ as a Stable Cold Standard for ¹⁸F-Labeled Hexanol Derivatives

Scientists developing ¹⁸F-labeled PET tracers can utilize 6,6-difluorohexan-1-ol as a cold reference standard or precursor. The terminal CHF₂ group mimics the metabolic profile of a single ¹⁸F atom but provides enhanced chemical stability for the cold standard, allowing accurate comparative biodistribution studies against the 6-fluorohexan-1-ol radioligand [1][2].

Material Science: Tailoring Polymer Surface Energy with Terminal CHF₂ Groups

In the development of fluoropolymers, 6,6-difluorohexan-1-ol can be esterified with methacrylates or acrylates to introduce terminal CHF₂ groups into the polymer backbone [1]. The resulting polymers exhibit altered surface energy and thermal properties compared to those made with hexan-1-ol or trifluorohexanol, offering tailorable material properties for coatings and biomaterials without employing harsh trifluoromethylation reagents.

Analytical Chemistry: Non-Volatile Surrogate Standard for Fluorotelomer Alcohol (FTOH) Monitoring

Environmental scientists deploy 6,6-difluorohexan-1-ol as a non-volatile internal standard or surrogate for method validation in the trace analysis of volatile fluorotelomer alcohols (FTOHs) in air and water samples [1]. Its comparable chromatographic behavior to 6:2 FTOH but distinct mass spectral fragmentation provides a reliable quantification reference that the non-fluorinated analog hexan-1-ol cannot offer.

Quote Request

Request a Quote for 6,6-Difluorohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.